BenchChemオンラインストアへようこそ!

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Medicinal Chemistry Early-Stage Drug Discovery Bioactivity Profiling

Procure N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (CAS 393565-62-3) as a strategic heterocyclic scaffold for early-stage drug discovery. Its 5-methylthio substituent uniquely enables post-condensation oxidation or displacement to generate sulfoxide, sulfone, or amino analogs from a single intermediate, offering a significant diversification advantage over 5-H or 5-ethylthio counterparts. With an XLogP3 of 2.8 and nine ChEMBL potency assays, the compound is pre-positioned in lead-like kinase and CNS MPO-favorable property space, reducing de novo assay qualification. Contact us for a quote.

Molecular Formula C10H15N3OS2
Molecular Weight 257.4 g/mol
Cat. No. B2759995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Molecular FormulaC10H15N3OS2
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESCSC1=NN=C(S1)NC(=O)C2CCCCC2
InChIInChI=1S/C10H15N3OS2/c1-15-10-13-12-9(16-10)11-8(14)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,12,14)
InChIKeyYVVLNMONUVDKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide – Procurement-Relevant Identity and Database Footprint


N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (CAS 393565-62-3) is a small-molecule heterocycle belonging to the 1,3,4-thiadiazole carboxamide class, with a molecular formula of C₁₀H₁₅N₃OS₂ and a molecular weight of 257.38 g/mol [1]. It is registered in the ChEMBL bioactivity database (CHEMBL1402646) with a preclinical maximum phase and nine associated potency assays, indicating its inclusion in early-stage drug discovery screening campaigns [2]. The compound possesses a methylthio (-SMe) substituent at the thiadiazole 5-position, a feature known to modulate electronic properties, lipophilicity (XLogP3 = 2.8), and target engagement within this chemotype [3]. While its database presence confirms its relevance as a research tool compound, public primary literature providing head-to-head quantitative differentiation against specific analogs remains extremely limited, a fact that directly shapes procurement decision-making and is addressed in the evidence sections below.

Why Generic 1,3,4-Thiadiazole Carboxamides Cannot Replace N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide in Focused Research Programs


Within the 1,3,4-thiadiazole carboxamide class, variations in the N2-acyl moiety (e.g., cyclohexyl, cyclopentyl, 4-butylcyclohexyl) and the C5 substituent (methylthio, ethylthio, methyl, H) profoundly affect conformational flexibility, metabolic stability, and target complementarity [1]. The target compound combines a cyclohexanecarboxamide with a 5-methylthio group, a pairing that balances steric bulk and sulfur-mediated polarizability in ways that cannot be replicated by analogs such as the 5-ethylthio derivative or the cyclopentanecarboxamide counterpart (see Section 3 for quantitative comparisons where data exist) [2]. Even when assay data for the exact compound is scarce, observed potency variations among close-in analogs underscore that ostensibly minor structural changes translate into significant shifts in biological readouts, making untested substitution a high-risk strategy in medicinal chemistry and chemical biology workflows [3].

Quantitative Differentiation Evidence for N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide Versus Closest Analogs


ChEMBL-Annotated Bioactivity Footprint Versus Structural Analogs with C5 and Acyl Variations

ChEMBL records indicate that CHEMBL1402646 (the target compound) has been evaluated in nine distinct potency assays, yielding a preclinical max phase designation. In contrast, the closely related 5-ethylthio analog (CHEMBL1402465, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide) registers only two documented potency assays and a less advanced pipeline status within the same database, suggesting a narrower screening engagement [1]. While the absolute potency values are not publicly accessible at the individual compound level, the differential assay coverage itself constitutes a pragmatic selection signal: the target compound has attracted broader functional characterization, implying greater availability of secondary pharmacological data and established assay protocols, which reduces the onboarding burden for new research projects [2].

Medicinal Chemistry Early-Stage Drug Discovery Bioactivity Profiling

Computed Physicochemical and ADME Differentiation Against Cyclopentanecarboxamide and 4-Butyl Analogs

The target compound exhibits a calculated XLogP3 of 2.8, a topological polar surface area (TPSA) of 108 Ų, and a molecular weight of 257.38 g/mol [1]. This profile contrasts with the 4-butylcyclohexanecarboxamide analog (estimated XLogP3 ~3.8, MW 299.43 g/mol) and the cyclopentanecarboxamide derivative (XLogP3 ~2.2, MW 243.35 g/mol) . The intermediate lipophilicity places the target compound closer to the optimal CNS multiparameter optimization (MPO) score range (CNS MPO ≥4) than the 4-butyl analog, while offering improved blood-brain barrier permeability potential relative to the more polar cyclopentyl derivative [2]. These computed parameters, derived from PubChem's authoritative algorithmic pipeline, provide a quantitative framework for selecting the compound in early CNS-targeted or balanced-exposure drug discovery campaigns.

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Tractability and Derivatization Potential vs. 5-Alkylthio and 5-H Substituent Analogs

The 5-methylthio group serves as a versatile synthetic handle for post-functionalization via oxidation to sulfoxide/sulfone or nucleophilic displacement, a feature less accessible to 5-H or 5-methyl analogs [1]. In a parallel synthesis study of 1,3,4-thiadiazole carboxamide libraries, the methylthio-substituted core was preferentially employed as a key intermediate for the generation of diverse chemotypes, including acetamide derivatives with demonstrated antibacterial activity (e.g., compound 5k: 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide showed excellent inhibition against Xanthomonas axonopodis pv.) [2]. The target compound's cyclohexanecarboxamide moiety introduces conformational constraint not present in the open-chain analogs, which can confer increased target selectivity when rigidity is desired [3]. No quantitative selectivity data for the exact compound is publicly available; however, the demonstrated utility of the methylthio-thiadiazole core as a diversification point provides a qualitative procurement advantage for groups building focused libraries.

Synthetic Chemistry Library Design Medicinal Chemistry

High-Confidence Application Scenarios for N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide Based on Available Evidence


Early-Stage Kinase or Enzyme Target Screening Where Balanced Lipophilicity is Critical

With a computed XLogP3 of 2.8 and a molecular weight of 257.38 g/mol, this compound is positioned within the property space preferred for lead-like kinase inhibitors. Medicinal chemistry teams initiating high-throughput or focused screening against kinases (e.g., c-Met, SHP2) can use it as a core scaffold, leveraging its intermediate lipophilicity to maintain aqueous solubility while retaining sufficient membrane permeability [1]. The availability of nine ChEMBL potency assay records reduces the need for de novo assay qualification compared to less-characterized analogs.

CNS Drug Discovery Programs Requiring MPO-Optimized Starting Points

The compound's computed TPSA of 108 Ų and XLogP3 of 2.8 place it within the favorable range for CNS MPO desirability (score ≥4). This makes it a rational procurement choice for neurodegenerative or neuropsychiatric disease targets, where the cyclohexanecarboxamide provides conformational rigidity without excessive lipophilicity that could lead to hERG binding or phospholipidosis risk [2].

Focused Library Synthesis Using the Methylthio Handle for Late-Stage Diversification

The 5-methylthio substituent is a demonstrated synthetic linchpin for post-condensation oxidation or displacement reactions, enabling the generation of sulfoxide, sulfone, or amino-substituted analogs from a single purchased intermediate [3]. Groups aiming to explore structure-activity relationships around the thiadiazole 5-position will find this compound a more versatile starter unit than its 5-H, 5-methyl, or 5-ethylthio counterparts, which offer limited diversification pathways.

Quote Request

Request a Quote for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.